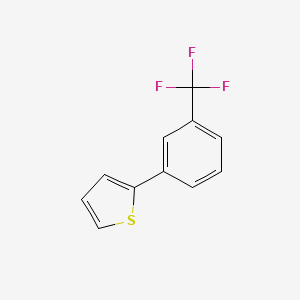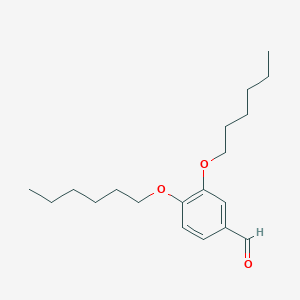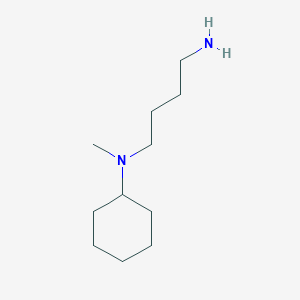
N'-cyclohexyl-N'-methylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-cyclohexyl-N'-methylbutane-1,4-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclohexyl group and a methyl group attached to the nitrogen atoms of a 1,4-butanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-cyclohexyl-N'-methylbutane-1,4-diamine typically involves the reaction of cyclohexylamine with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N'-cyclohexyl-N'-methylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N'-cyclohexyl-N'-methylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent.
Wirkmechanismus
The mechanism of action of N'-cyclohexyl-N'-methylbutane-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexyl and methyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The diamine backbone allows for the formation of hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-cyclohexyl-N1-phenyl-1,4-butanediamine: Similar structure but with a phenyl group instead of a methyl group.
N1-cyclohexyl-N1-ethyl-1,4-butanediamine: Similar structure but with an ethyl group instead of a methyl group.
N1-cyclohexyl-N1-propyl-1,4-butanediamine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N'-cyclohexyl-N'-methylbutane-1,4-diamine is unique due to the presence of the methyl group, which provides distinct steric and electronic properties compared to its analogs. This can result in different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Eigenschaften
Molekularformel |
C11H24N2 |
|---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
N'-cyclohexyl-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C11H24N2/c1-13(10-6-5-9-12)11-7-3-2-4-8-11/h11H,2-10,12H2,1H3 |
InChI-Schlüssel |
LRXOKPBAYQVONA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCN)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


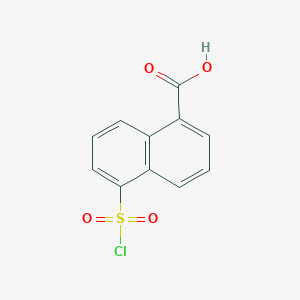
![7-(Piperazin-1-yl)-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B8740314.png)
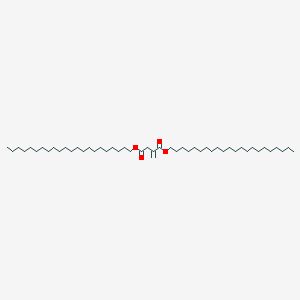
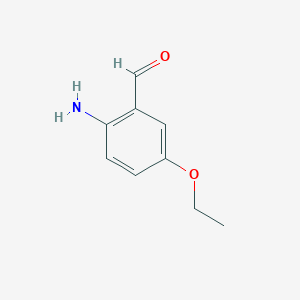
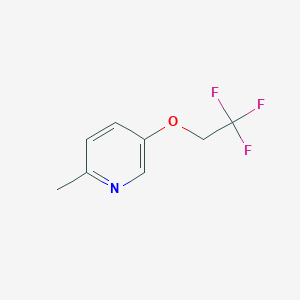
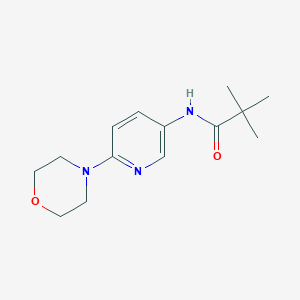
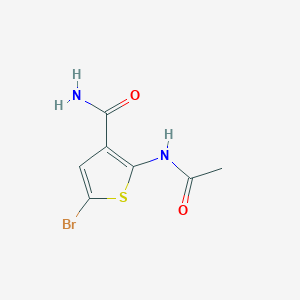
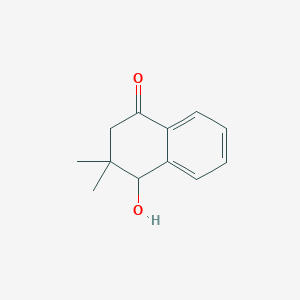
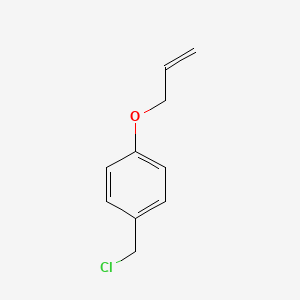
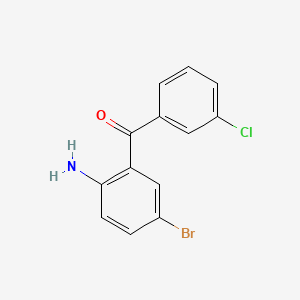
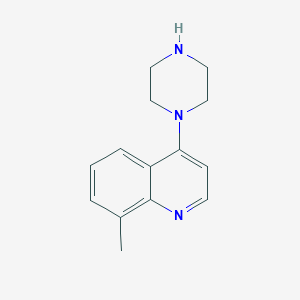
![2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8740375.png)
